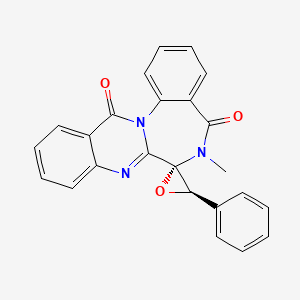
Benzomalvin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzomalvin C is a naturally occurring compound isolated from the marine fungus Aspergillus species. It is a member of the benzodiazepine-quinazolinone family and has a molecular formula of C24H17N3O3. This compound is known for its weak antagonistic activity against the neurokinin-1 receptor and its inhibitory effects on indolamine 2,3-dioxygenase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzomalvin C is typically obtained through the extraction and purification of the marine fungus Aspergillus species. The organic extract is separated and purified using a combination of silica gel column chromatography, Sephadex LH-20, and semi-preparative high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the Aspergillus species, followed by extraction and purification processes similar to those used in laboratory settings. The compound is then isolated and purified to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Benzomalvin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the benzodiazepine-quinazolinone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxide derivatives, while reduction can produce reduced benzodiazepine-quinazolinone analogs .
Scientific Research Applications
Benzomalvin C has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of benzodiazepine-quinazolinone derivatives.
Biology: Investigated for its effects on neurokinin-1 receptors and indolamine 2,3-dioxygenase.
Medicine: Explored for potential therapeutic applications in treating conditions related to neurokinin-1 receptor activity.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
Benzomalvin C exerts its effects by weakly antagonizing the neurokinin-1 receptor, thereby inhibiting the binding of substance P. It also inhibits indolamine 2,3-dioxygenase, an enzyme involved in the metabolism of tryptophan. The presence of an epoxide group at positions C-19 and C-20 is unique to this compound and contributes to its biological activity .
Comparison with Similar Compounds
- Benzomalvin A
- Benzomalvin B
- Benzomalvin E
Comparison: Benzomalvin C is unique among its analogs due to the presence of an epoxide group at positions C-19 and C-20, which is not found in Benzomalvin A, B, or E. This structural difference contributes to its distinct biological activities and makes it a valuable compound for research .
Properties
Molecular Formula |
C24H17N3O3 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2S,3R)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione |
InChI |
InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24-/m1/s1 |
InChI Key |
TWDKBDSVUUKABK-HYBUGGRVSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 |
Isomeric SMILES |
CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@]15[C@H](O5)C6=CC=CC=C6 |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 |
Pictograms |
Acute Toxic; Environmental Hazard |
Synonyms |
benzomalvin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1244795.png)

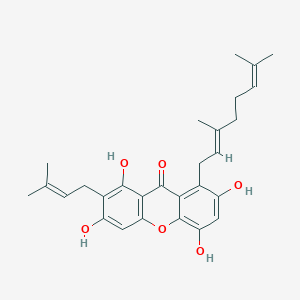
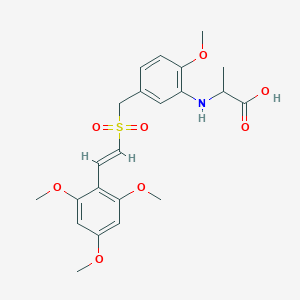
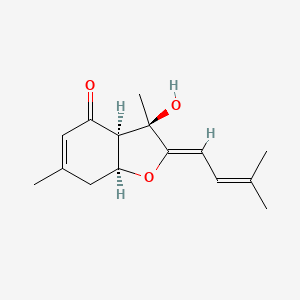
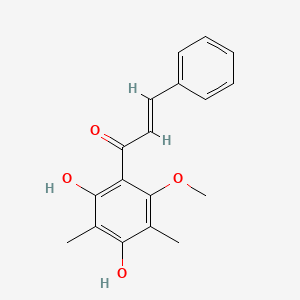
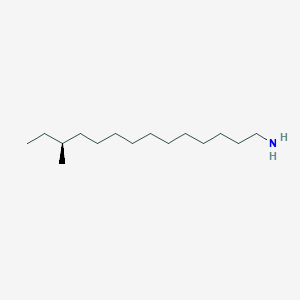
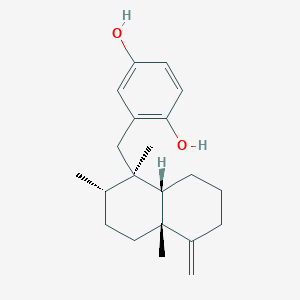
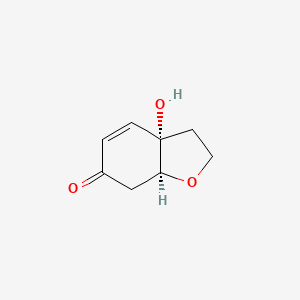
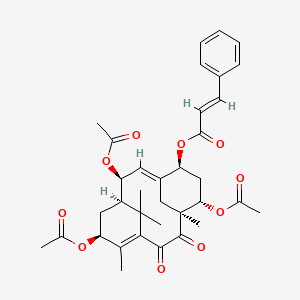

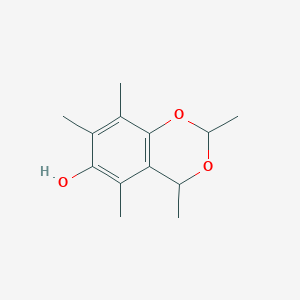
![(1'S,8R,8'S,10'S)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione](/img/structure/B1244817.png)

